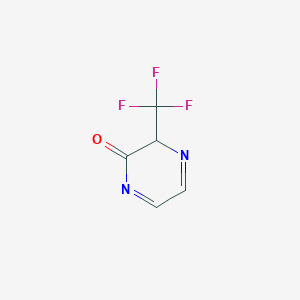
2-(trifluoromethyl)-2H-pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-2H-pyrazin-3-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst, such as an iridium photocatalyst .
Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-2H-pyrazin-3-one may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of transition metal-based catalysts, such as iron fluoride, can facilitate the simultaneous vapor-phase chlorination/fluorination at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-2H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrazinone products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazinone compounds with hydrogenated ring structures.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-2H-pyrazin-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity to target proteins and altering signal transduction pathways.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-2H-pyrazin-3-one can be compared with other similar compounds, such as:
Trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazinone ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylindole: An indole derivative with a trifluoromethyl group, known for its biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its combination of the trifluoromethyl group and the pyrazinone ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C5H3F3N2O |
|---|---|
Peso molecular |
164.09 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-3H |
Clave InChI |
WWXBBSGSPZAYGI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(C(=O)N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


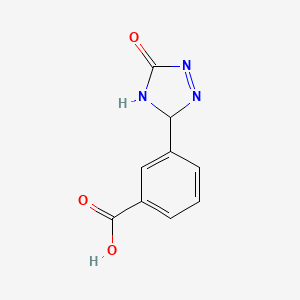
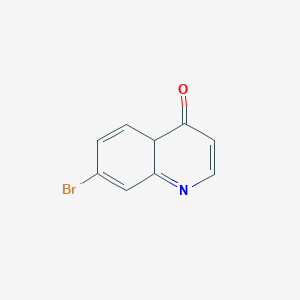
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
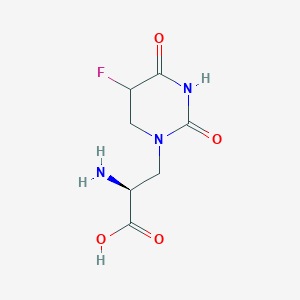
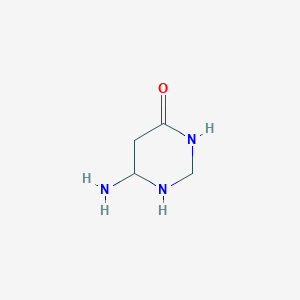
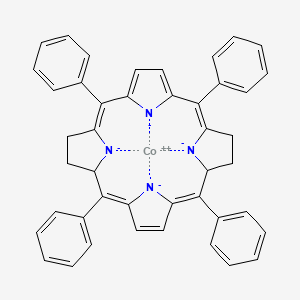
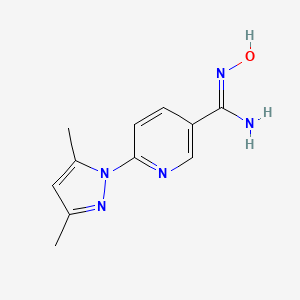

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
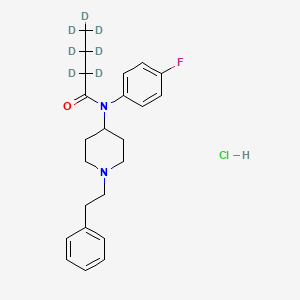

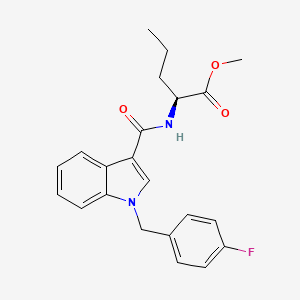
![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B15134333.png)
